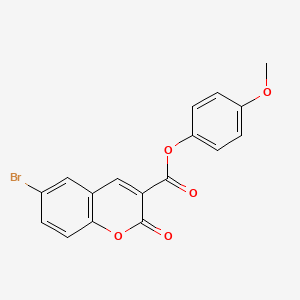

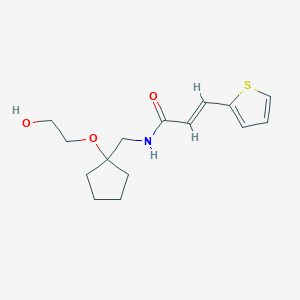

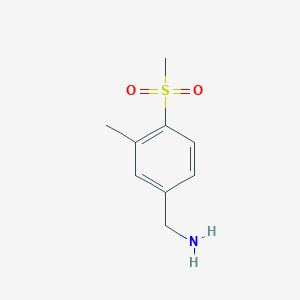

![molecular formula C19H22N4O2 B2981872 Cyclohex-3-en-1-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone CAS No. 1396710-16-9](/img/structure/B2981872.png)

Cyclohex-3-en-1-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazolo[1,5-a]pyrimidines are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This class of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines . The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been reported extensively from 2017 to 2021 .Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines are systematized according to the method to assemble the pyrazolopyridine system . The advantages and drawbacks of these methods are also considered .科学的研究の応用

Synthesis and Derivatives

Cyclohex-3-en-1-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone and its derivatives have been studied extensively in the field of organic chemistry, particularly in the synthesis of complex organic compounds. For example, Sañudo et al. (2006) discussed the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a class of cyclic dipeptidyl ureas, which are structurally related to cyclohex-3-en-1-yl derivatives (Sañudo, Marcaccini, Basurto, & Torroba, 2006). Similarly, Lujan-Montelongo and Fleming (2014) explored the preparation of 3‐Oxocyclohex‐1‐ene‐1‐carbonitrile, closely related to the cyclohex-3-en-1-yl structure (Lujan-Montelongo & Fleming, 2014).

Molecular Interaction Studies

The compound and its analogs have been investigated for their interactions with biological receptors. Shim et al. (2002) studied the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, providing insights into the binding and activity mechanisms of such compounds (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Heterocyclic Core Synthesis

The compound is also a point of interest in the synthesis of molecules with a heterocyclic core. Swanson et al. (2009) synthesized small molecules with a heterocyclic core flanked by basic functionalities, demonstrating the compound’s utility in creating diverse molecular structures (Swanson, Shah, Lord, Morton, Dvorak, Mazur, Apodaca, Xiao, Boggs, Feinstein, Wilson, Barbier, Bonaventure, Lovenberg, & Carruthers, 2009).

作用機序

Target of Action

The compound contains a pyrazolo[1,5-a]pyridine moiety . Compounds with this structure have been studied for their optical applications . They are used as fluorescent molecules for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Mode of Action

The electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .

Biochemical Pathways

Fluorescent molecules like this are often used to study various biochemical pathways, as they can bind to specific targets and emit light, allowing researchers to track the movement and interaction of these targets within cells .

Result of Action

As a fluorescent molecule, the primary result of this compound’s action would be the emission of light when it binds to its target. This can be used to visualize the location and movement of the target within cells .

Action Environment

The action, efficacy, and stability of fluorescent molecules can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules that can interact with the fluorescent molecule .

特性

IUPAC Name |

cyclohex-3-en-1-yl-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2/c24-18(15-6-2-1-3-7-15)21-10-12-22(13-11-21)19(25)16-14-20-23-9-5-4-8-17(16)23/h1-2,4-5,8-9,14-15H,3,6-7,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCIGLVEMFUWFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

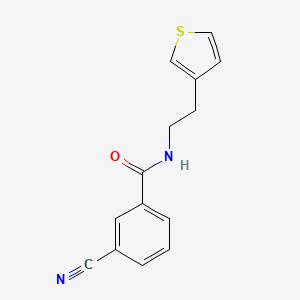

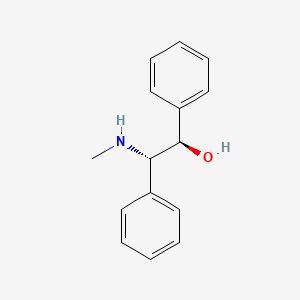

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[(4-methylphenyl)methyl]-2-oxoacetamide](/img/structure/B2981795.png)

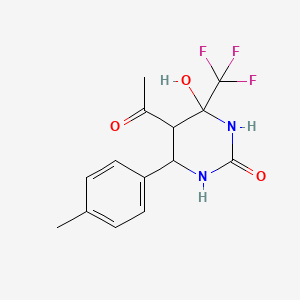

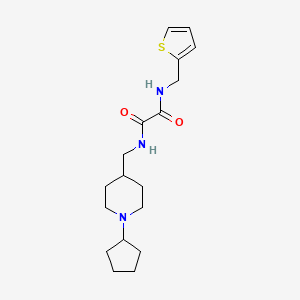

![ethyl 2-[4-(4-isopropylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2981797.png)

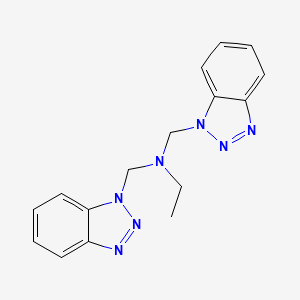

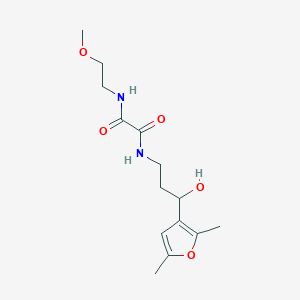

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2981804.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl propionate](/img/structure/B2981809.png)